2,6-Diphenyl-1,3-dioxin-4-one
Description
Historical Context and Evolution of 1,3-Dioxin-4-one Chemistry
The exploration of 1,3-dioxin-4-one chemistry has its roots in the broader investigation of diketene (B1670635) and its derivatives. Early research focused on understanding the fundamental reactivity of these compounds, particularly their thermal and photochemical behavior. researchgate.net A key advancement was the development of methods to generate reactive ketene (B1206846) intermediates from 1,3-dioxin-4-ones through thermolysis. researchgate.nettubitak.gov.tr This process involves a retro-Diels-Alder reaction, which opened up new avenues for their use in cycloaddition reactions to form various heterocyclic systems. researchgate.nettubitak.gov.tr Over the years, the synthesis of 1,3-dioxin-4-one derivatives has become more sophisticated, with one-step reactions being developed to create polysubstituted versions of this scaffold. researchgate.nettubitak.gov.tr The diketene-acetone adduct, 2,2,6-trimethyl-1,3-dioxin-4-one, became a particularly well-studied example, serving as a precursor for generating acetylketene. researchgate.netwmich.edu The evolution of this field has been marked by an increasing understanding of the reaction mechanisms and the development of more controlled and selective synthetic methodologies. jst.go.jpclockss.org
Significance of the 1,3-Dioxin-4-one Scaffold in Heterocyclic Synthesis
The 1,3-dioxin-4-one ring system is a highly valuable scaffold in heterocyclic synthesis due to its inherent reactivity and versatility. nih.govresearchgate.net It serves as a precursor to acylketenes, which are highly reactive intermediates that can be trapped by a variety of nucleophiles and dienophiles. tubitak.gov.trfrontiersin.org This reactivity allows for the construction of a diverse range of other heterocyclic compounds, including pyridones, oxazinones, and pyranones. tubitak.gov.trjst.go.jp The ability to introduce a wide range of substituents onto the 1,3-dioxin-4-one ring further enhances its utility, providing access to a vast chemical space. researchgate.nettubitak.gov.tr Furthermore, the dioxinone moiety can be found within the core structure of some biologically active molecules, highlighting its importance in medicinal and agricultural chemistry. nih.govresearchgate.net The stability of the dioxinone group under various reaction conditions, coupled with its ability to be readily transformed, makes it an excellent strategic element in the total synthesis of complex natural products. frontiersin.org
Scope and Focus of Research on 2,6-Diphenyl-1,3-dioxin-4-one
Research on the specific derivative, this compound, has centered on its synthesis and its utility as a building block in cycloaddition reactions. A notable synthetic approach involves a one-step reaction between dibenzoylmethane (B1670423) and oxalyl chloride in the presence of an aldehyde. tubitak.gov.tr This method allows for the generation of the diacylketene intermediate in situ, which then undergoes a [4+2] cycloaddition with the aldehyde to form the 1,3-dioxin-4-one ring. tubitak.gov.tr The primary focus of utilizing this compound lies in its role as a precursor for generating dibenzoylketene, a highly reactive intermediate for further synthetic transformations. tubitak.gov.tr
Detailed Research Findings on this compound
Synthesis of 5-benzoyl-2,6-diphenyl- wmich.eduacs.orgdioxin-4-one
A documented method for the synthesis of a derivative, 5-benzoyl-2,6-diphenyl- wmich.eduacs.orgdioxin-4-one, involves the reaction of dibenzoylmethane with oxalyl chloride in the presence of benzaldehyde (B42025). tubitak.gov.tr This one-step process generates dibenzoylketene as a reactive intermediate, which then participates in a cycloaddition reaction with benzaldehyde to yield the target 1,3-dioxin-4-one derivative. tubitak.gov.tr
| Reactants | Reagents | Conditions | Product |
| Dibenzoylmethane | Oxalyl chloride, Benzaldehyde | Reflux in anhydrous benzene (B151609) for 8 hours | 5-benzoyl-2,6-diphenyl- wmich.eduacs.orgdioxin-4-one |
| Table 1: Synthesis of a this compound Derivative |
Spectroscopic Data
The characterization of 5-benzoyl-2,6-diphenyl- wmich.eduacs.orgdioxin-4-one has been reported using various spectroscopic techniques. tubitak.gov.tr
| Technique | Key Observations |
| FT-IR | Characteristic C=O stretching vibrations. tubitak.gov.tr |
| ¹H-NMR | Signals corresponding to the aromatic protons and other relevant protons in the molecule. tubitak.gov.tr |
| ¹³C-NMR | Resonances for the carbonyl carbons, aromatic carbons, and other carbons in the structure. tubitak.gov.tr |
| Table 2: Spectroscopic Data for 5-benzoyl-2,6-diphenyl- wmich.eduacs.orgdioxin-4-one |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diphenyl-1,3-dioxin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULKYRKCPSUWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(=CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Representations of 2,6 Diphenyl 1,3 Dioxin 4 One
Systematic IUPAC Naming Conventions for 1,3-Dioxin-4-ones
The systematic name for 2,6-Diphenyl-1,3-dioxin-4-one is derived following the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature for heterocyclic compounds forms the basis of this process. uiuc.eduqmul.ac.ukiupac.org
The parent heterocycle is a six-membered ring containing two oxygen atoms at positions 1 and 3, and a ketone group at position 4. This core structure is known as 1,3-dioxin-4-one. The numbering of the ring begins with one of the oxygen atoms and proceeds in a direction that assigns the lowest possible locants to the heteroatoms and then to the carbonyl group.
Substituents on the parent ring are indicated by prefixes, with their positions designated by the corresponding locant numbers. In this specific case, two phenyl groups are attached to the carbon atoms at positions 2 and 6. Consequently, the full systematic IUPAC name is This compound . The "4H" designation often used for similar structures to indicate the position of the saturated carbon atom is implicit in the "-4-one" suffix.
Table 1: IUPAC Nomenclature Breakdown
| Component | Description |
|---|---|
| 2,6-Diphenyl | Indicates two phenyl substituents at positions 2 and 6 of the heterocyclic ring. |
| 1,3-dioxin | Specifies a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. |
Core Architecture and Substituent Effects on this compound
The molecular architecture of this compound is characterized by the central 1,3-dioxin-4-one ring and the spatial orientation of the two phenyl substituents. The presence of these bulky phenyl groups significantly influences the geometry and electronic properties of the heterocyclic core.
The 1,3-dioxin-4-one ring itself is a non-aromatic, unsaturated heterocyclic system. The endocyclic double bond and the carbonyl group introduce regions of planarity, while the sp³-hybridized carbon at position 2 allows for conformational flexibility.
The phenyl groups at positions 2 and 6 are significant steric features. Their presence is expected to induce a non-planar conformation of the six-membered ring to alleviate steric strain. Studies on similarly substituted heterocyclic systems, such as tetraphenyl-1,4-dioxin, have shown that phenyl rings tend to be tilted with respect to the plane of the central ring. nih.gov In the case of this compound, the phenyl groups are likely to adopt orientations that minimize steric interactions with each other and with the dioxinone ring. This can lead to a "butterfly" or "propeller" geometry of the phenyl rings relative to the core structure. nih.gov
Furthermore, the electronic effects of the phenyl groups can influence the reactivity of the molecule. The phenyl group at position 2, being attached to an acetal-like carbon, and the phenyl group at position 6, adjacent to a vinyl ether-like system, can participate in resonance and inductive effects, thereby modulating the electron density within the 1,3-dioxin-4-one ring.
Conformational Analysis of the 1,3-Dioxin-4-one Ring System
The six-membered 1,3-dioxin-4-one ring is not planar and can adopt several conformations to minimize torsional and steric strain. The most plausible conformations for this ring system are variations of the chair, boat, and twist-boat forms, similar to other six-membered heterocyclic rings like 1,3-dioxanes.
Key Conformational Possibilities:
Chair Conformation: Like cyclohexane, the chair conformation is often the most stable for six-membered rings, as it minimizes both angle and torsional strain. In the case of this compound, two distinct chair conformers are possible, differing in the axial or equatorial orientation of the phenyl substituents.
Boat and Twist-Boat Conformations: While generally higher in energy than the chair form, boat and twist-boat conformations can be populated, especially if certain substitution patterns destabilize the chair form.
Half-Chair/Sofa Conformation: Due to the presence of the sp²-hybridized carbons of the double bond and the carbonyl group, the ring may adopt a half-chair or sofa conformation, where a portion of the ring is planar.
Half-Boat Conformation: Crystal structure analyses of related substituted 1,3-dioxin-4-ones have revealed the adoption of a half-boat conformation. uiuc.edu
The conformational preference of this compound will be dictated by the steric demands of the two phenyl groups. It is highly probable that the molecule will adopt a conformation that places these bulky substituents in pseudo-equatorial positions to minimize unfavorable 1,3-diaxial interactions. Theoretical calculations and experimental data from nuclear magnetic resonance (NMR) spectroscopy are typically employed to determine the predominant conformation in solution.
Table 2: Comparison of Potential Ring Conformations
| Conformation | Key Features | Expected Stability for this compound |
|---|---|---|
| Chair | Staggered arrangement of substituents, minimizing torsional strain. | Potentially stable, with phenyl groups in equatorial positions. |
| Boat | Eclipsed interactions, leading to higher energy. | Generally less stable due to steric hindrance. |
| Twist-Boat | A lower-energy alternative to the boat conformation. | May be a transition state or a minor contributor. |
| Half-Chair/Sofa | A portion of the ring is planar. | A likely conformation due to the unsaturated nature of the ring. |
Reactivity and Chemical Transformations of 2,6 Diphenyl 1,3 Dioxin 4 One
Thermal Behavior and Generation of Reactive Ketene (B1206846) Intermediates
The thermal behavior of 2,6-Diphenyl-1,3-dioxin-4-one is characterized by its decomposition to form reactive intermediates, which are pivotal in various synthetic applications.
Scientific literature does not provide specific details on the flash vacuum pyrolysis (FVP) of this compound for the generation of acetylketene intermediates. FVP is a technique used to study unimolecular reactions at high temperatures and low pressure, often leading to the formation of reactive species. While the analogous compound, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, is known to generate acetylketene under thermal conditions, specific studies on the diphenyl derivative are not available in the reviewed literature.
There is currently a lack of specific research in the scientific literature detailing the mechanistic pathways of decarboxylation for this compound. Decarboxylation typically involves the removal of a carboxyl group, releasing carbon dioxide, often facilitated by heat. The mechanism for such a reaction would likely involve a cyclic transition state, but without experimental or computational studies on this specific compound, the precise pathway remains unelucidated.
Cycloaddition Reactions of the Dioxinone Ring System
The dioxinone ring of this compound is theoretically susceptible to cycloaddition reactions, which are powerful methods for the construction of cyclic molecular architectures.
Detailed research findings on the Diels-Alder type reactions of this compound with specific dienophiles such as maleic anhydride (B1165640) or phenylisocyanate are not available in the current body of scientific literature. The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. While the dioxinone structure contains a diene-like system, its reactivity in this capacity with common dienophiles has not been reported for the diphenyl derivative. For comparison, the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with isocyanates is known to proceed via thermal fragmentation to acetylketene followed by cycloaddition.
Specific studies or examples of intramolecular cycloadditions involving the this compound ring system could not be found in the reviewed scientific literature. Intramolecular cycloadditions are valuable for constructing complex, polycyclic molecules from a single substrate containing both the diene and dienophile moieties.
Nucleophilic Reactions and Ring-Opening Pathways
The electrophilic centers within the this compound structure, particularly the carbonyl carbon, suggest a potential for reactivity with nucleophiles, which could lead to ring-opening. However, specific research detailing these nucleophilic reactions and subsequent ring-opening pathways for this compound is not present in the available literature. Reactions with nucleophiles would be expected to initiate at the carbonyl group, potentially leading to the cleavage of the ester bond and opening of the dioxinone ring, but experimental data is required to confirm such pathways.
Hydrolysis and Solvolysis Reactions
The hydrolysis and solvolysis of 1,3-dioxin-4-ones can be understood through studies on their thermal decomposition in the presence of nucleophilic solvents. The thermolysis of 1,3-dioxin-4-ones is a key reaction that proceeds through a [4+2] retro-cycloaddition to generate an intermediate acylketene. rsc.org In the presence of an alcohol, this intermediate is trapped to form a β-ketoester. rsc.org
Kinetic studies on the thermolysis of 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of excess ethanol (B145695) have shown that the reaction mechanism can be complex. It may involve a rate-determining pre-equilibrium between the dioxinone and the corresponding acylketene. rsc.org The presence of an excess of the alcohol trap is often necessary to suppress side reactions of the highly reactive acylketene intermediate, such as condensation with the acetone (B3395972) byproduct or self-cycloaddition. rsc.org
Specific kinetic data for the hydrolysis or solvolysis of this compound is not available in the surveyed literature.
Reaction with Imines and Formation of Heterocyclic Derivatives (e.g., 1,3-oxazines, pyridones)
1,3-Dioxin-4-ones are valuable precursors for the synthesis of various heterocyclic compounds. The reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with imines, such as aryl aldimines derived from thiophene-2-carbaldehyde, has been investigated. researchgate.net This reaction typically involves the thermal generation of an acylketene from the dioxinone, which then undergoes a [4+2] cycloaddition with the C=N bond of the imine to form substituted 1,3-oxazin-4-ones.
The synthesis of 1,3-oxazine derivatives is a significant application of this reactivity. researchgate.netderpharmachemica.comijrpr.comsciresliterature.org These compounds are of interest due to their potential biological activities. The general synthetic strategies often involve the condensation of a carbonyl compound, an amine, and a third component, which can be a derivative of a 1,3-dicarbonyl compound.
Furthermore, 2,2,6-trimethyl-4H-1,3-dioxin-4-one has been used in the synthesis of multi-ring-fused 2-pyridones through an acyl-ketene imine cyclocondensation. jst.go.jp
| Reactant | Product | Reaction Type | Reference |
| Aryl Aldimines | 1,3-Oxazin-4-ones | [4+2] Cycloaddition | researchgate.net |
| Imines | Multi-ring-fused 2-Pyridones | Acyl-ketene imine cyclocondensation | jst.go.jp |
Detailed studies on the reaction of this compound with imines were not found in the reviewed literature, but analogous reactivity to its trimethyl counterpart is expected.
Reactions with Isocyanates
The reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with isocyanates provides a pathway to 1,3-oxazine-2,4-dione derivatives. wmich.eduwmich.edu This reaction is believed to proceed through the thermal fragmentation of the dioxinone to generate acetylketene, which then undergoes a cycloaddition reaction with the isocyanate. wmich.edu
The reaction typically requires heating one equivalent of the dioxinone with an excess of the alkyl or aryl isocyanate at temperatures ranging from 130°C to 165°C for one to two hours. wmich.edu After the reaction, the excess isocyanate is removed under reduced pressure, and the resulting crystalline product is washed with a suitable solvent like diethyl ether. wmich.edu This method has been used to synthesize various substituted 1,3-oxazine-2,4-diones, which are of interest for their potential applications in medicinal and agricultural chemistry. wmich.eduwmich.edu
| Reactant | Product | Reaction Conditions | Reference |
| Alkyl or Aryl Isocyanates | 1,3-Oxazine-2,4-diones | 130-165°C, 1-2 hours | wmich.edu |
| Glycosyl Isocyanate | 3,4-Dihydro-3-glycosyl-6-methyl-2H-1,3-oxazine-2,4-dione | 165°C, 2 hours | wmich.edu |
Photochemical Transformations of 1,3-Dioxin-4-ones
The photochemistry of 1,3-dioxin-4-ones is another important aspect of their reactivity, primarily involving the photoinitiated liberation of ketene intermediates.
Photoinitiated Ketene Liberation and Subsequent Reactions
While detailed photochemical studies on this compound are scarce, research on its analog, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, provides valuable insights. This compound is used in the synthesis of acetylketene via flash pyrolysis, which is a thermal process. sigmaaldrich.com However, photochemical methods can also be employed to generate ketenes from suitable precursors.
The general principle of photoinitiated ketene liberation from cyclic precursors involves the absorption of light, leading to an excited state that can undergo ring-opening and fragmentation to produce a ketene and a carbonyl compound. In the case of 1,3-dioxin-4-ones, this would result in an acylketene and a ketone or aldehyde. These highly reactive ketenes can then participate in various subsequent reactions, such as cycloadditions, or reactions with nucleophiles.
Specific studies detailing the photochemical generation of benzoylphenylketene from this compound were not identified in the reviewed literature. The presence of the phenyl groups is expected to influence the photophysical and photochemical properties of the molecule compared to its trimethyl analog.
Applications in Photochemistry for Macromolecular Synthesis
Information regarding the specific application of this compound in photochemistry for macromolecular synthesis is not available in the reviewed scientific literature. The field of photopolymerization often utilizes various photoinitiators and photosensitizers, including dyes and benzophenone (B1666685) derivatives, to initiate radical and cationic polymerization reactions. nih.govresearchgate.netresearchgate.net However, the direct use of 1,3-dioxin-4-ones as photoinitiators or monomers in such processes is not a well-documented area of research.
Photorearrangement and Photocyclization Reactions
The photochemical behavior of this compound is not specifically detailed in the reviewed scientific literature. However, based on the general principles of organic photochemistry and the known reactions of similar structures, several potential reaction pathways can be hypothesized. The presence of phenyl groups and a vinyl ether moiety within the dioxinone ring suggests that the molecule could undergo intramolecular photorearrangement or photocyclization reactions.
Photochemical reactions are often initiated by the absorption of ultraviolet light, leading to an electronically excited state that can undergo transformations not observed in the ground state. For a molecule like this compound, potential photoreactions could include:
[2+2] Photocycloaddition: The double bond of the vinyl ether moiety could potentially undergo intramolecular [2+2] cycloaddition with one of the phenyl rings, leading to a complex polycyclic structure.
Electrocyclic Reactions: Depending on the electronic configuration of the excited state, electrocyclic ring-opening or ring-closing reactions could be possible, potentially leading to isomeric structures.
Rearrangements involving the Phenyl Groups: The excited phenyl groups might undergo rearrangements, such as the formation of Dewar benzene-type structures or positional isomerization, although these are generally less common.
Without experimental data, the specific products, quantum yields, and reaction conditions for the photoreactions of this compound remain speculative.
Electrophilic Reactions and Functionalization of the Dioxinone Core
Specific studies on the electrophilic reactions and functionalization of the this compound core are not available in the surveyed literature. However, the reactivity of the molecule towards electrophiles can be inferred by examining its structural features, particularly the vinyl ether double bond.
The carbon-carbon double bond within the 1,3-dioxin-4-one ring is part of a vinyl ether system, which is known to be electron-rich and susceptible to attack by electrophiles. The oxygen atom of the ether linkage donates electron density to the double bond, making it more nucleophilic than a simple alkene. Therefore, it is expected that this compound would react with various electrophiles at this position.
Potential electrophilic addition reactions could include:
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.
Addition of other electrophiles: Reactions with reagents such as N-bromosuccinimide (NBS) or other sources of electrophilic bromine.
The phenyl groups at the 2 and 6 positions are also sites for potential electrophilic aromatic substitution. However, the reactivity of these rings might be influenced by the electron-withdrawing nature of the dioxinone core. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially occur on the phenyl rings, although the specific reaction conditions and regioselectivity (ortho, meta, or para substitution) would need to be determined experimentally.
It is important to reiterate that the above discussion is based on general chemical principles and the known reactivity of similar functional groups and compounds. The actual reactivity of this compound may differ, and experimental investigation is required to confirm these predictions.
Spectroscopic and Structural Elucidation of 2,6 Diphenyl 1,3 Dioxin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No specific ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 2,6-Diphenyl-1,3-dioxin-4-one could be located in the reviewed literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns
Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the protons of this compound, are not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum, which would identify all unique carbon environments in this compound, has not been reported.
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC for regioselectivity confirmation)
There are no published studies employing 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) or Heteronuclear Single Quantum Coherence (HSQC) to confirm the structural assignments of this compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., C=O stretch)
While the carbonyl (C=O) stretching frequency is a key characteristic feature for 1,3-dioxin-4-ones, the specific wavenumber for this absorption in this compound has not been documented.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
The mass spectrum of this compound, which would confirm its molecular weight and provide insight into its fragmentation pathways, is not available in the searched databases.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
No crystallographic studies have been published for this compound. Therefore, information regarding its solid-state geometry, bond lengths, bond angles, and crystal packing is currently unknown. Research on similarly substituted 1,3-dioxin-4-one rings indicates a tendency to adopt a half-boat conformation, but this cannot be confirmed for the title compound without experimental evidence. nih.gov
Theoretical and Computational Chemistry Studies on 2,6 Diphenyl 1,3 Dioxin 4 One
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO gap for 2,6-Diphenyl-1,3-dioxin-4-one, which are essential for analyzing its kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification
MEP maps, which identify electron-rich and electron-deficient regions to predict sites for electrophilic and nucleophilic attack, have not been published for this compound.
Mechanistic Studies and Transition State Analysis via Quantum Chemistry
No quantum chemistry studies detailing reaction mechanisms or transition state analyses involving this compound were found in the searched literature.
Prediction of Reactivity and Selectivity in Chemical Transformations
Without the foundational computational data from the sections above, any prediction of reactivity and selectivity for this compound would be unfounded.
Conformation and Stability Analysis of the Dioxinone Ring
Detailed theoretical and computational studies specifically focused on the conformational analysis and stability of the this compound ring are not extensively available in the current body of scientific literature. However, general principles of conformational analysis for similar 1,3-dioxin-4-one systems can be considered. The 1,3-dioxin-4-one ring is known to adopt various conformations, with the most common being a half-boat or sofa conformation. This is due to the presence of the sp²-hybridized carbon atom of the carbonyl group, which favors planarity for a portion of the ring.
Computational methods, such as Density Functional Theory (DFT), would be instrumental in accurately predicting the lowest energy conformation. Such studies would typically involve geometry optimization of various possible conformers (e.g., different boat and twist-boat forms) to identify the global minimum on the potential energy surface. Factors such as torsional strain and steric hindrance would be quantified to assess the relative stabilities of these conformers.
Computational Studies on Dioxinone Derivatives with Luminescence Properties
Computational investigations into the luminescence properties of this compound and its derivatives are not prominently featured in published research. However, the broader class of dioxin-containing compounds and other heterocyclic systems with phenyl substituents have been the subject of computational studies to understand their photophysical behavior, including phenomena like aggregation-induced emission (AIE) and aggregation-caused quenching (ACQ).
For instance, theoretical calculations have been employed to understand the structure and luminescence properties of molecules like 2,3,5,6-tetraphenyl-1,4-dioxin. These studies often utilize Time-Dependent Density Functional Theory (TD-DFT) to analyze the excited states of the molecules and predict their absorption and emission spectra. Such computational approaches can provide insights into the nature of electronic transitions, the geometries of the excited states, and the factors that influence radiative and non-radiative decay pathways.
Applications in Organic Synthesis and Materials Science
2,6-Diphenyl-1,3-dioxin-4-one as a Versatile Synthetic Building Block
This compound is a multifaceted compound that serves as a valuable intermediate in organic synthesis. Its utility stems from its characteristic reactivity, particularly its ability to generate highly reactive species upon thermal or photochemical stimulation. The core of its reactivity lies in the [4+2] cycloreversion reaction, which leads to the formation of diphenylketene (B1584428) and a carbonyl compound. This behavior positions this compound as a stable and convenient precursor for the in situ generation of diphenylketene, a versatile intermediate for various chemical transformations.
The thermal decomposition of analogous 2,2,6-trimethyl-4H-1,3-dioxin-4-one has been shown to generate acetylketene, which can then react with a variety of nucleophiles. By analogy, the thermolysis of this compound would be expected to proceed via a retro-Diels-Alder reaction to furnish diphenylketene. This reactive ketene (B1206846) can subsequently participate in a range of cycloaddition reactions and nucleophilic additions, making the parent dioxinone a valuable synthetic tool.
Furthermore, the dioxinone ring can be functionalized at the 5-position, expanding its synthetic potential. For instance, iodination of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with N-iodosuccinimide has been reported, suggesting that similar electrophilic substitution reactions could be applied to the diphenyl analogue, providing a handle for further molecular elaboration.
Precursors for the Synthesis of Diverse Heterocyclic Compounds
The reactivity of this compound as a precursor to diphenylketene and its ability to generate β-dicarbonyl compounds make it a valuable starting material for the synthesis of a wide array of heterocyclic systems.
One notable application is in the synthesis of 1,3-oxazine derivatives. The reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with isocyanates has been shown to yield 1,3-oxazine-2,4-diones through a process involving the thermal generation of acetylketene followed by a cycloaddition reaction. wmich.edu A similar reaction pathway is anticipated for this compound, which upon heating in the presence of an isocyanate, would generate diphenylketene that can undergo a [4+2] cycloaddition to afford the corresponding 6,6-diphenyl-1,3-oxazine-2,4-dione derivatives.
Moreover, as this compound is a precursor to 1,3-diphenyl-1,3-propanedione (a β-diketone), it serves as an indirect entry point to a vast number of heterocyclic systems. β-Diketones are well-established building blocks for the synthesis of heterocycles such as pyrazoles and isoxazoles.
Pyrazoles: The condensation of 1,3-diketones with hydrazine (B178648) derivatives is a classical and efficient method for the preparation of pyrazoles. By reacting the in situ generated or isolated 1,3-diphenyl-1,3-propanedione with hydrazine or substituted hydrazines, a variety of substituted pyrazole (B372694) derivatives can be synthesized.
Isoxazoles: Similarly, the reaction of 1,3-diketones with hydroxylamine (B1172632) leads to the formation of isoxazoles. This reaction proceeds through a condensation and subsequent cyclization mechanism, providing access to 3,5-diphenylisoxazole (B109209) and its derivatives. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is another prominent route to isoxazoles. mdpi.com
The versatility of the β-dicarbonyl moiety derived from this compound allows for its use in multicomponent reactions, further expanding the scope of accessible heterocyclic structures.
Role in the Development of Specialty Polymers and Coatings
While direct applications of this compound in commercial polymers and coatings are not widely documented, its chemical properties suggest significant potential in this area, particularly through ring-opening polymerization and photoinduced crosslinking.
The ring-opening polymerization (ROP) of cyclic esters is a common method for producing biodegradable polyesters. uliege.bechemrxiv.orgfrontiersin.orgrsc.orgnih.gov Although 1,3-dioxin-4-ones are less studied in this context compared to lactones and lactides, their structural similarity suggests they could serve as monomers for polyester (B1180765) synthesis. The polymerization would involve the cleavage of the ester bond within the dioxinone ring, leading to a polyester chain with repeating units derived from the monomer. The presence of the two phenyl groups would be expected to impart rigidity and thermal stability to the resulting polymer.
A more explored application for related structures is in the realm of photo-crosslinkable polymers. Bifunctional benzodioxinones have been utilized for the photoinduced crosslinking of polymers containing pendant hydroxyl groups. researchgate.net Upon irradiation, the benzodioxinone moieties generate reactive ketene intermediates, which then react with the hydroxyl groups on the polymer chains to form ester linkages, resulting in a crosslinked network. A similar strategy could be envisioned for bifunctional derivatives of this compound, which could be incorporated into polymer backbones or used as crosslinking agents for developing specialty coatings, adhesives, and photoresists. The diphenyl substitution would likely influence the photochemical reactivity and the properties of the resulting crosslinked material.
Furthermore, heterocyclic compounds, in general, are used as dyes and pigments in various coating applications. researchgate.netmdpi.comresearchgate.netatbuftejoste.com.ng Derivatives of this compound or the heterocyclic systems synthesized from it could potentially be explored for such applications, leveraging the chromophoric nature of the aromatic and heterocyclic rings.
Formation of β-Dicarbonyl Compounds and Their Derivatives
A primary application of this compound in organic synthesis is its role as a stable and easily handleable precursor for the generation of β-dicarbonyl compounds, specifically 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and its ester and amide derivatives.
The reaction of 1,3-dioxin-4-ones with nucleophiles such as alcohols and amines provides a straightforward route to β-keto esters and β-keto amides, respectively. This transformation is typically achieved by heating the dioxinone in the presence of the nucleophile. The reaction proceeds through the thermal generation of a ketene intermediate, which is then trapped by the nucleophile.
In the case of this compound, reaction with an alcohol (R-OH) would yield the corresponding β-keto ester, an ester of 3-oxo-3-phenylpropanoic acid. Similarly, reaction with a primary or secondary amine (R¹R²NH) would produce the corresponding β-keto amide.
| Nucleophile | Product | Reaction Conditions |
| Alcohol (R-OH) | β-keto ester | Heating |
| Amine (R¹R²NH) | β-keto amide | Heating |
This methodology offers a convenient alternative to other methods of β-keto ester and amide synthesis, such as the Claisen condensation, as it often proceeds under neutral conditions and with high efficiency. The resulting β-dicarbonyl compounds are themselves valuable synthetic intermediates, finding use in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
Supramolecular Chemistry and Self-Assembly (if applicable for related highly substituted systems)
The molecular structure of this compound, featuring two phenyl groups and a heterocyclic core with potential hydrogen bond acceptors (the carbonyl and ether oxygens), suggests its potential involvement in supramolecular chemistry and self-assembly. While specific studies on the self-assembly of this particular compound are not extensively reported, insights can be drawn from the crystal structures of related compounds and the general principles of supramolecular interactions in diphenyl-substituted heterocyclic systems.
The crystal structure of a related compound, 2,2,6-trimethyl-5-[2-(4-methylphenyl)ethynyl]-4H-1,3-dioxin-4-one, reveals the presence of C-H···O contacts that lead to the formation of supramolecular layers. nih.gov It is highly probable that this compound would also exhibit similar intermolecular interactions, where the hydrogen atoms of the phenyl rings could interact with the oxygen atoms of the dioxinone ring of neighboring molecules.
Furthermore, the presence of two phenyl groups can lead to π-π stacking interactions, which are a significant driving force in the self-assembly of aromatic molecules. These interactions, in conjunction with other weak forces like van der Waals interactions and dipole-dipole interactions, could direct the packing of this compound molecules in the solid state, potentially leading to well-defined supramolecular architectures.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. For 2,6-Diphenyl-1,3-dioxin-4-one, a primary research goal will be the establishment of novel synthetic pathways that adhere to the principles of green chemistry. Current synthetic approaches to 1,3-dioxin-4-one scaffolds often rely on established but potentially resource-intensive methods. Future research could focus on several key areas:
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental aspect of green chemistry. Future syntheses of this compound should aim for high atom economy, minimizing the formation of byproducts and, consequently, reducing waste.
Renewable Feedstocks: A significant long-term objective is the utilization of renewable resources as starting materials. While the direct synthesis of this compound from biomass may be challenging, the development of pathways from bio-derived precursors would represent a major advance in sustainability. For instance, research into the synthesis of related 1,3-dioxolan-4-ones from sustainable sources could provide valuable insights and analogous strategies.
Catalytic Methods: The exploration of novel catalytic systems can lead to milder reaction conditions, reduced energy consumption, and higher selectivity. Future work could investigate the use of biocatalysts, earth-abundant metal catalysts, or organocatalysts for the synthesis of the this compound core structure.
| Sustainable Synthesis Strategy | Potential Advantages | Research Focus |
| High Atom Economy Reactions | Reduced waste, increased efficiency | Cycloadditions, tandem reactions |
| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability | Synthesis from bio-derived benzaldehyde (B42025) or other aromatic precursors |
| Advanced Catalysis | Milder conditions, higher selectivity, lower energy input | Biocatalysis, earth-abundant metal catalysis, organocatalysis |
Exploration of New Chemical Reactivity and Transformation Pathways
The synthetic utility of this compound is intrinsically tied to its chemical reactivity. A crucial area of future research will be the detailed exploration of its transformation pathways, particularly the generation and subsequent reactions of reactive intermediates.
A key characteristic of 1,3-dioxin-4-ones is their ability to undergo thermal or photochemical cycloreversion to generate highly reactive acylketenes. In the case of this compound, this would lead to the formation of benzoylketene. The in situ generation of this intermediate opens up a vast landscape of potential chemical transformations that are ripe for investigation:
Cycloaddition Reactions: Acylketenes are known to participate in a variety of cycloaddition reactions, including [4+2] and [2+2] cycloadditions. The systematic study of benzoylketene, generated from this compound, with a wide range of dienophiles and olefinic partners could lead to the synthesis of a diverse array of complex heterocyclic and carbocyclic structures.
Nucleophilic Additions: The ketene (B1206846) functionality is highly susceptible to nucleophilic attack. Future research can explore the reaction of in situ generated benzoylketene with a broad spectrum of nucleophiles (e.g., alcohols, amines, thiols) to afford a variety of β-keto esters, amides, and thioesters. This would establish this compound as a valuable benzoylketene precursor for organic synthesis.
Rearrangement Reactions: The potential for novel rearrangement pathways of this compound or its derived intermediates under various conditions (thermal, photochemical, catalytic) should be investigated. Such discoveries could provide access to unexpected and synthetically valuable molecular scaffolds.
Advanced Computational Modeling for Predictive Chemistry
The integration of computational chemistry is poised to accelerate the understanding and application of this compound. Theoretical modeling can provide deep insights into its structure, reactivity, and potential properties, thereby guiding experimental efforts and minimizing trial-and-error approaches.
Future computational studies could focus on several key aspects:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the reaction pathways for the synthesis and transformation of this compound. This includes elucidating the transition states and intermediates involved in the formation of benzoylketene and its subsequent reactions, providing a detailed understanding of the underlying reaction mechanisms.
Prediction of Physicochemical and Spectroscopic Properties: Computational models can be used to predict a range of properties, including molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts. This can aid in the characterization of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Models: Should derivatives of this compound exhibit biological activity, QSAR models could be developed to correlate their structural features with their activity. This predictive approach can guide the design of new analogues with enhanced potency and selectivity.
| Computational Approach | Research Objective | Potential Impact |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition states | Rational design of experiments, optimization of reaction conditions |
| Ab initio calculations | Predict spectroscopic data (NMR, IR) | Aid in structural characterization |
| Molecular Dynamics (MD) | Simulate conformational behavior and interactions | Understand intermolecular forces and aggregation |
| QSAR Modeling | Correlate structure with biological activity | Guide the design of new bioactive molecules |
Integration into Emerging Fields of Chemical Science
The continued evolution of chemical synthesis is marked by the emergence of new technologies and methodologies. The integration of this compound into these cutting-edge fields represents a significant avenue for future research.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The study of the synthesis and transformations of this compound under flow conditions is a promising area of investigation. For instance, the thermolysis of 1,3-dioxin-4-ones to generate acylketenes has been successfully demonstrated in flow reactors, suggesting that this approach could be readily adapted for the diphenyl analogue, allowing for the safe and controlled in situ generation and immediate use of the highly reactive benzoylketene intermediate.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive intermediates under mild conditions. Future research could explore the use of photocatalysis to induce novel transformations of this compound. This could involve the development of photocatalytic methods for its synthesis or its use in photoredox-catalyzed reactions, potentially leading to new and unforeseen reactivity pathways. The application of organic dyes as photocatalysts could offer a sustainable and metal-free approach to activating this heterocyclic system.
Q & A
Q. What are the key structural features of 2,6-Diphenyl-1,3-dioxin-4-one, and how are they validated experimentally?
The 1,3-dioxin-4-one core features a six-membered ring with two oxygen atoms at positions 1 and 2. The phenyl substituents at positions 2 and 6 introduce steric and electronic effects that influence reactivity. Structural validation typically employs single-crystal X-ray diffraction (SCXRD) to confirm bond lengths, angles, and ring puckering. For example, SHELXL (a crystallographic refinement tool) is widely used to analyze torsional angles and deviations from planarity . Computational methods like density functional theory (DFT) can complement experimental data by predicting optimized geometries .
Q. What synthetic methodologies are optimal for preparing this compound derivatives?
A common approach involves condensation reactions between β-ketoesters and aryl aldehydes under acidic conditions. For instance, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (a related compound) reacts with alcohols or thiols to yield β-ketoesters or β-ketothioesters, which can be further functionalized . Microwave-assisted synthesis may reduce reaction times while improving yields. Purity is assessed via HPLC or GC-MS , with structural confirmation via NMR (¹H/¹³C) and IR spectroscopy .
Q. How is the compound characterized spectroscopically, and what are the diagnostic peaks?
- ¹H NMR : The dioxinone ring protons resonate between δ 4.5–5.5 ppm. Phenyl substituents appear as multiplets at δ 7.2–7.8 ppm.
- ¹³C NMR : The carbonyl carbon (C4) typically appears at ~160–170 ppm, while ring oxygen-adjacent carbons (C1/C3) are near 100–110 ppm .
- IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-O-C asymmetric stretch) .
Advanced Research Questions
Q. How does the conformational flexibility of the 1,3-dioxin-4-one ring impact reactivity?
The ring adopts a puckered conformation due to torsional strain, quantified using Cremer-Pople puckering coordinates (e.g., amplitude q and phase angle φ) . Substituents at positions 2 and 6 influence puckering dynamics, which can be modeled via molecular dynamics simulations or DFT-based relaxed potential energy scans . For example, bulky phenyl groups may stabilize a distorted chair conformation, altering nucleophilic attack sites .
Q. What computational strategies are effective for predicting electronic properties and reaction pathways?
- DFT : B3LYP/6-31G(d) optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular docking : Used to explore interactions with biological targets (e.g., SARS-CoV-2 protease in anti-viral studies) .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivative design .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data?
- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, ensuring R-factor convergence below 0.05 .
- Multivariate analysis : Apply PCA (principal component analysis) to NMR datasets to identify outliers or experimental artifacts .
- Cross-validation : Compare SCXRD data with solid-state NMR or PXRD to confirm phase purity .
Methodological Recommendations
- Synthesis : Optimize solvent polarity (e.g., toluene vs. DMF) to control reaction kinetics .
- Crystallography : For disordered structures, use PLATON’s SQUEEZE function to model solvent voids .
- Data Interpretation : Employ multivariate statistical tools (e.g., R or Python’s SciKit-Learn) to resolve spectral overlaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
